(1R)-1-(2-Methoxyphenyl)propylamine
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Overview
Description
(1R)-1-(2-Methoxyphenyl)propylamine: is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Methoxyphenyl)propylamine typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxybenzaldehyde.
Reductive Amination: The aldehyde group of 2-methoxybenzaldehyde is subjected to reductive amination with a suitable amine, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral resolution techniques, such as chromatography on a chiral stationary phase or crystallization with a chiral resolving agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the desired enantiomer, thereby bypassing the need for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1R)-1-(2-Methoxyphenyl)propylamine can undergo oxidation reactions, typically leading to the formation of corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing conditions.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation Products: Imines, oximes.
Reduction Products: Secondary and tertiary amines.
Substitution Products: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(2-Methoxyphenyl)propylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of similar amines in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism by which (1R)-1-(2-Methoxyphenyl)propylamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine functionality play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and the target system.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(2-Methoxyphenyl)propylamine: The enantiomer of the compound, differing in its stereochemistry.
2-Methoxyphenethylamine: Lacks the propyl chain, resulting in different chemical and biological properties.
2-Methoxyamphetamine: Contains an additional methyl group on the amine, leading to distinct pharmacological effects.
Uniqueness
(1R)-1-(2-Methoxyphenyl)propylamine is unique due to its specific stereochemistry and the presence of both a methoxy group and a propylamine chain. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H15NO |
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Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1R)-1-(2-methoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C10H15NO/c1-3-9(11)8-6-4-5-7-10(8)12-2/h4-7,9H,3,11H2,1-2H3/t9-/m1/s1 |
InChI Key |
AOUJHJAMITZHPK-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1OC)N |
Canonical SMILES |
CCC(C1=CC=CC=C1OC)N |
Origin of Product |
United States |
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